1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Catalog No.
S13580649
CAS No.
M.F
C11H9FO3
M. Wt
208.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic a...

Product Name

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

IUPAC Name

1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

InChI

InChI=1S/C11H9FO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)

InChI Key

FEWOPQOQMPHWCD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)F)C(=O)O

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring with a carboxylic acid functional group and a fluorophenyl substituent. Its molecular formula is C11H9FO3C_{11}H_{9}FO_{3} and it has a molar mass of approximately 208.19 g/mol. The compound is notable for its unique structural features, including the presence of both the fluorophenyl group and the oxocyclobutane moiety, which contribute to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

The chemical reactivity of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in typical acid-base reactions, as well as esterification reactions with alcohols. The cyclobutane ring may undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives. Additionally, the fluorine atom on the phenyl ring can influence the reactivity of the compound, potentially enhancing electrophilic substitution reactions due to its electron-withdrawing nature .

Synthesis of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the cyclobutane ring.
  • Functional Group Modifications: Introduction of the carboxylic acid group can be achieved via oxidation or hydrolysis of suitable intermediates.
  • Fluorination: The incorporation of fluorine into the phenyl ring may involve electrophilic aromatic substitution or direct fluorination techniques.

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases due to its unique structure.
  • Material Science: In the synthesis of polymers or materials with specific properties derived from its functional groups.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules .

Interaction studies involving 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid could focus on:

  • Receptor Binding: Evaluating how this compound interacts with biological receptors or enzymes.
  • Drug Metabolism: Investigating how metabolic processes affect its stability and efficacy.
  • Synergistic Effects: Studying potential synergistic effects when combined with other therapeutic agents.

Such studies are crucial for understanding its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acidC11H10F2O2C_{11}H_{10}F_{2}O_{2}Contains two fluorine atoms; potential for enhanced reactivity
1-(2-Bromo-3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acidC11H8BrFO3C_{11}H_{8}BrFO_{3}Substituted bromine; different electronic properties
1-(4-Bromo-3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acidC11H8BrFO3C_{11}H_{8}BrFO_{3}Another halogenated variant; distinct steric effects

Uniqueness: The uniqueness of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid lies in its specific combination of a single fluorine atom on the phenyl group and a cyclobutane structure, which may confer unique chemical reactivity and biological activity compared to other derivatives .

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.05357231 g/mol

Monoisotopic Mass

208.05357231 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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